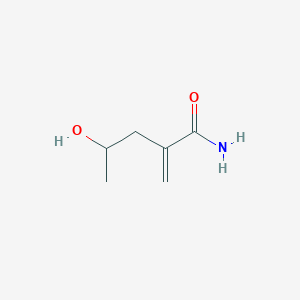
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a chemical compound with the molecular formula C16H32Si3 It is a member of the trisilane family, which consists of three silicon atoms bonded in a chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of phenyltrichlorosilane with tert-butyl lithium and hexamethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted trisilane derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- 1,1,3,3-tetramethylguanidine
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Uniqueness
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is unique due to its trisilane backbone, which imparts distinct chemical properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
823207-67-6 |
|---|---|
Fórmula molecular |
C16H32Si3 |
Peso molecular |
308.68 g/mol |
Nombre IUPAC |
tert-butyl-phenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C16H32Si3/c1-16(2,3)19(17(4,5)6,18(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clave InChI |
RMCGLAFJPRQTFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)

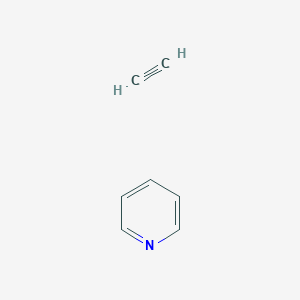
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)

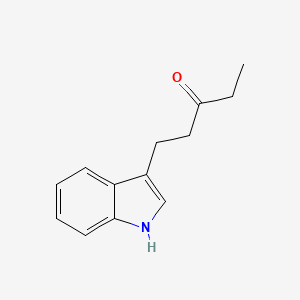
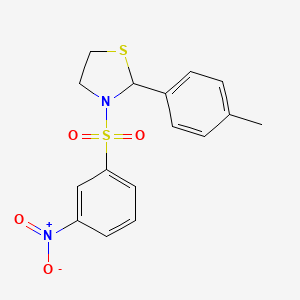
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
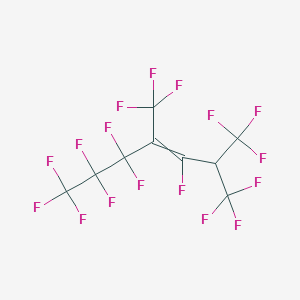
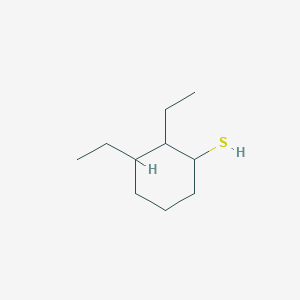
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
